Aurora Kinase Inhibitor II Aurora Kinase Inhibitor II The Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and cytokinesis. Aurora kinase inhibitor II is a cell-permeable anilinoquinazoline that blocks the activity of Aurora A (IC50 = 0.39 µM). In MCF-7 cells, it blocks proliferation with an IC50 value of 1.25 µM.
Brand Name: Vulcanchem
CAS No.: 331770-21-9
VCID: VC21237698
InChI: InChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26)
SMILES: COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC
Molecular Formula: C23H20N4O3
Molecular Weight: 400.4 g/mol

Aurora Kinase Inhibitor II

CAS No.: 331770-21-9

Cat. No.: VC21237698

Molecular Formula: C23H20N4O3

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

Aurora Kinase Inhibitor II - 331770-21-9

Specification

CAS No. 331770-21-9
Molecular Formula C23H20N4O3
Molecular Weight 400.4 g/mol
IUPAC Name N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide
Standard InChI InChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26)
Standard InChI Key IMYVCWQAHSYYOO-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC

Introduction

Chemical Properties and Structure

Structural Characteristics

Aurora Kinase Inhibitor II, also known as 4-(4'-Benzamidoanilino)-6,7-dimethoxyquinazoline, features a quinazoline core structure that is crucial for its inhibitory activity. The compound contains dimethoxy groups at positions 6 and 7 of the quinazoline ring, with an amino-phenyl-benzamide group attached at position 4 . This specific structure enables selective binding to Aurora kinases in the ATP-binding pocket, blocking their enzymatic activity.

Physical and Chemical Properties

Aurora Kinase Inhibitor II presents as a yellow solid with limited aqueous solubility. Its molecular characteristics are fundamental to understanding its biochemical behavior and application limitations.

PropertyValueSource
Molecular FormulaC₂₃H₂₀N₄O₃
Molecular Weight400.4 g/mol
CAS Number331770-21-9
Physical FormYellow solid
InChI KeyIMYVCWQAHSYYOO-UHFFFAOYSA-N
Storage Temperature2-8°C
SolubilityLimited aqueous solubility

Biological Activity and Mechanism

Inhibitory Profile

Aurora Kinase Inhibitor II demonstrates selective inhibition of Aurora kinases, which are serine/threonine kinases critical for mitotic progression. Its inhibitory potency varies across different Aurora kinase isoforms and cellular contexts.

This inhibitory profile positions Aurora Kinase Inhibitor II as a useful research tool for studying Aurora kinase functions in cancer cell biology .

Mechanism of Action

As an ATP-competitive inhibitor, Aurora Kinase Inhibitor II functions by binding to the ATP-binding pocket of Aurora kinases, preventing ATP from binding and thereby inhibiting the kinase activity. This mechanism disrupts multiple essential cellular processes during mitosis.

The compound's ability to penetrate cell membranes (being cell-permeable) allows it to effectively reach its intracellular targets . By inhibiting Aurora kinases, it interferes with critical mitotic processes including:

  • Centrosome maturation and separation

  • Spindle assembly and stability

  • Chromosomal alignment and segregation

  • Cytokinesis

These disruptions ultimately lead to mitotic arrest, polyploidy, and potential apoptotic cell death in rapidly dividing cells .

Research Applications

In Vitro Research Applications

Aurora Kinase Inhibitor II is primarily recommended for in vitro applications due to its physicochemical properties. It serves as a valuable tool for:

  • Investigating the role of Aurora kinases in cell cycle regulation

  • Studying mitotic progression in cancer cell lines

  • Exploring the effects of Aurora kinase inhibition on genomic stability

  • Developing and testing combination strategies with other anti-cancer agents

  • Validating Aurora kinases as therapeutic targets

The compound's specificity makes it useful for dissecting the individual contributions of Aurora A and Aurora B to cellular processes, though it shows slightly higher potency against Aurora B (IC₅₀ 240 nM vs 310 nM for Aurora A) .

Limitations for In Vivo Use

Despite its usefulness in laboratory settings, Aurora Kinase Inhibitor II has important limitations that restrict its in vivo applications:

  • Limited aqueous solubility impacting bioavailability

  • High serum binding properties affecting its pharmacokinetic profile

  • Insufficient data on metabolic stability and toxicity in animal models

These characteristics make it unsuitable for preclinical in vivo studies or therapeutic development, where other Aurora kinase inhibitors with more favorable pharmacokinetic profiles have advanced further in development .

Aurora Kinases: Biological Context

Role in Cell Cycle Regulation

To fully appreciate the significance of Aurora Kinase Inhibitor II, it is essential to understand the biological context of its targets. Aurora kinases (A, B, and C) are pivotal regulators of mitosis with distinct subcellular localizations and functions:

Aurora A kinase localizes to centrosomes and spindle poles, where it regulates centrosome maturation, separation, and spindle assembly. It binds to and phosphorylates the LIM domain containing Ajuba protein during the G2 phase, resulting in autophosphorylation of Aurora A in its activation loop . This activation is further regulated by multiple cofactors including TPX2 and the GTPase Ran, which protect Aurora A from inhibitory dephosphorylation by protein phosphatases (PP1/PP2A) .

Aurora B kinase, as part of the chromosomal passenger complex, localizes to chromosomes during prophase, centromeres during metaphase, and the central spindle and midbody during anaphase and telophase. It plays critical roles in chromosome condensation, kinetochore-microtubule attachment, spindle checkpoint function, and cytokinesis .

Aurora C kinase shares high sequence similarity with Aurora B and appears to have overlapping functions, primarily in meiosis and early embryonic development.

Pathological Implications

Aurora kinases have gained significant attention as potential cancer therapeutic targets due to their frequent overexpression or amplification in various human malignancies. These abnormalities are linked to genomic instability leading to tumorigenesis .

Aurora A interacts with the p53 pathway at multiple levels, forming an integrated functional network. It interferes with p53 tumor suppressor function through at least two mechanisms:

  • Direct phosphorylation of p53 at Ser315, facilitating MDM-2 mediated degradation of p53 in cancer cells

  • Phosphorylation of p53 at Ser215, inactivating its transcriptional activity

Additionally, Aurora A overexpression has been shown to suppress TAp73, a p53 family member with significant homology to p53 that plays an essential role in apoptosis induced by cytotoxic agents .

These interactions highlight the significance of Aurora kinases as therapeutic targets and underscore the importance of inhibitors like Aurora Kinase Inhibitor II in cancer research.

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